molecular formula C10H22Cl2N2O4Pt B1681480 Satraplatin CAS No. 129580-63-8

Satraplatin

カタログ番号 B1681480
CAS番号: 129580-63-8
分子量: 500.3 g/mol
InChIキー: CKNPWBAXEKSCRG-UHFFFAOYSA-J
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Satraplatin is a platinum compound that is currently under investigation as one treatment of patients with advanced prostate cancer who have failed previous chemotherapy . As an investigational drug, it has not yet received U.S. Food and Drug Administration (FDA) approval and is not available in retail pharmacies .


Synthesis Analysis

Satraplatin has emerged as a novel oral platinum analogue with a better toxicity profile than cisplatin . It is more hydrophobic than cisplatin or oxaliplatin, which appears to demonstrate efficacy in cisplatin-resistant cell lines . Asplatin, a promising alternative to Pt(II) complexes, has been synthesized by fusing acetylsalicylic acid (aspirin) and cisplatin .


Molecular Structure Analysis

Satraplatin is the first orally administered platinum drug under active clinical investigation . Other available platinum analogues—cisplatin, carboplatin, and oxaliplatin—must be given intravenously .


Chemical Reactions Analysis

The reduction of satraplatin with ascorbic acid has been investigated . Three protonation forms of the ascorbic acid were considered . The formalism of side reactions was applied in the kinetic model, since a low activation barrier was found for AA 2–, whose concentration is negligible at neutral pH .


Physical And Chemical Properties Analysis

Satraplatin has the molecular formula C10H24Cl2N2O4Pt and a molecular weight of 502.3 g/mol . It is a solid substance that is soluble in DMF (10 mg/mL) when ultrasonic and pH is adjusted to 1 with HCl .

科学的研究の応用

  • Summary of the Application : Satraplatin is a fourth-generation platinum drug that has shown potential in treating various types of cancers, including ovarian, cervical, and lung cancers . One of its applications is to overcome cisplatin drug resistance in cancer treatment .
  • Methods of Application or Experimental Procedures : Researchers have developed a method for formulating the clinically used anticancer drug satraplatin with D-α-tocopheryl polyethylene glycol succinate (TPGS)-based polymers to create satraplatin-loaded nanoparticles (SatPt-NPs) . The hydrophobic nature of the PCL core is capable of encapsulating hydrophobic drugs . Hydrophobic satraplatin was entrapped at the optimized TPGS–PCL/TPGS ratio of 20 to formulate SatPt-NPs .
  • Results or Outcomes : The experimental results demonstrate that SatPt-NPs exhibited comparable efficacy to A2780 in treating the A2780 cisplatin-resistant ovarian cancer cell line (A2780DDP), indicating their significant potential in overcoming drug resistance . After BSO treatment, the IC 50 value of SatPt-NPs changed from 0.178 to 0.133 μM, which remained relatively unchanged compared to cisplatin . This suggests that SatPt-NPs can overcome drug resistance by evading GSH detoxification .

Safety And Hazards

Satraplatin has a favorable toxicity profile . It appears to have clinical activity against a variety of malignancies such as breast, prostate, and lung cancer . Despite this, a FDA-approved indication has not yet been achieved .

将来の方向性

The only Phase III trial with satraplatin was conducted in pretreated metastatic castrate-resistant prostate cancer (CRPC), revealing an improvement in progression-free survival but no overall survival benefit . Future development would have to include designing trials in docetaxel-refractory metastatic CRPC, or in other malignancies where cisplatin is of benefit .

特性

CAS番号

129580-63-8

製品名

Satraplatin

分子式

C10H22Cl2N2O4Pt

分子量

500.3 g/mol

IUPAC名

azane;cyclohexanamine;platinum(4+);diacetate;dichloride

InChI

InChI=1S/C6H13N.2C2H4O2.2ClH.H3N.Pt/c7-6-4-2-1-3-5-6;2*1-2(3)4;;;;/h6H,1-5,7H2;2*1H3,(H,3,4);2*1H;1H3;/q;;;;;;+4/p-4

InChIキー

CKNPWBAXEKSCRG-UHFFFAOYSA-J

SMILES

CC(=O)[O-].CC(=O)[O-].C1CCC(CC1)N.N.[Cl-].[Cl-].[Pt+4]

正規SMILES

CC(=O)[O-].CC(=O)[O-].C1CCC(CC1)N.N.[Cl-].[Cl-].[Pt+4]

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>5 years if stored properly

溶解性

Soluble in DMSO, not soluble in water.

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

is-acetatoamminedichlorocyclohexylamine platinum(IV)
JM 216
JM-216
JM216
satraplatin
trans,cis,cis-bis(acetato)amminecyclohexylaminedichloroplatinum(IV)

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Satraplatin
Reactant of Route 2
Satraplatin
Reactant of Route 3
Satraplatin
Reactant of Route 4
Satraplatin
Reactant of Route 5
Satraplatin
Reactant of Route 6
Satraplatin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。